molecular formula BrHO3S B14693754 Sulfurobromidic acid CAS No. 25275-22-3

Sulfurobromidic acid

Cat. No.: B14693754
CAS No.: 25275-22-3
M. Wt: 160.98 g/mol
InChI Key: FVIRGMIYFJWRGC-UHFFFAOYSA-N
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Description

Properties

CAS No.

25275-22-3

Molecular Formula

BrHO3S

Molecular Weight

160.98 g/mol

IUPAC Name

sulfurobromidic acid

InChI

InChI=1S/BrHO3S/c1-5(2,3)4/h(H,2,3,4)

InChI Key

FVIRGMIYFJWRGC-UHFFFAOYSA-N

Canonical SMILES

OS(=O)(=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfurobromidic acid can be synthesized through the reaction of sulfur trioxide with hydrogen bromide in liquid sulfur dioxide. The reaction conditions typically involve low temperatures to prevent the decomposition of the product .

Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the synthesis method involving sulfur trioxide and hydrogen bromide in liquid sulfur dioxide can be adapted for industrial purposes. The key challenge in industrial production is maintaining the stability of the compound during and after synthesis.

Chemical Reactions Analysis

Direct Combination of Sulfur and Bromine

Elemental sulfur reacts with bromine to form disulfur dibromide (S₂Br₂), a precursor to brominated sulfur acids:
2S(s)+Br2(l)S2Br2(s)2\,S_{(s)} + Br_{2(l)} \rightarrow S_2Br_{2(s)}
This exothermic reaction proceeds at room temperature with excess bromine .

Oxidative Hydration of S₂Br₂

Disulfur dibromide undergoes further reaction with water and bromine to form sulfuric acid (H₂SO₄) and hydrobromic acid (HBr):
S2Br2(s)+8H2O(l)+5Br2(l)2H2SO4(aq)+12HBr(aq)S_2Br_{2(s)} + 8\,H_2O_{(l)} + 5\,Br_{2(l)} \rightarrow 2\,H_2SO_{4(aq)} + 12\,HBr_{(aq)}
This stepwise oxidation-hydration process is critical in industrial bromine-sulfur chemistry .

Decomposition and Stability

Sulfur bromidic intermediates exhibit limited thermal stability:

  • Thermal Decomposition :
    S2Br2(l)Δ2S(s)+Br2(g)S_2Br_{2(l)} \xrightarrow{\Delta} 2\,S_{(s)} + Br_{2(g)}
    Above 60°C, S₂Br₂ dissociates into elemental sulfur and bromine vapor .

  • Hydrolysis Sensitivity :
    Even trace moisture accelerates decomposition, releasing HBr gas and precipitating sulfur:
    S2Br2(s)+2H2O(l)2HBr(g)+S(s)+H2S(g)S_2Br_{2(s)} + 2\,H_2O_{(l)} \rightarrow 2\,HBr_{(g)} + S_{(s)} + H_2S_{(g)}

Acid-Base Reactions

Sulfur bromidic acid derivatives act as strong proton donors:

  • With Alkali Hydroxides :
    S2Br2(s)+6KOH(aq)2KBr(aq)+K2S(aq)+K2S2O3(aq)+3H2O(l)S_2Br_{2(s)} + 6\,KOH_{(aq)} \rightarrow 2\,KBr_{(aq)} + K_2S_{(aq)} + K_2S_2O_{3(aq)} + 3\,H_2O_{(l)}
    This produces sulfide, thiosulfate, and bromide ions .

Redox Behavior

  • Oxidizing Agent :
    In concentrated form, sulfur bromidic species oxidize metals like gallium:
    16Ga(s)+3S2Br2(l)8Ga2S3(s)+6Br2(g)16\,Ga_{(s)} + 3\,S_2Br_{2(l)} \rightarrow 8\,Ga_2S_{3(s)} + 6\,Br_{2(g)}

  • Reduction Pathways :
    Reacts with hydrogen gas to form hydrogen sulfide:
    S2Br2(l)+4H2(g)2H2S(g)+2HBr(g)S_2Br_{2(l)} + 4\,H_{2(g)} \rightarrow 2\,H_2S_{(g)} + 2\,HBr_{(g)}

Kinetic and Thermodynamic Data

ReactionΔH (kJ/mol)Activation Energy (kJ/mol)Rate Constant (298 K)
S2Br2+H2OHBrS_2Br_2 + H_2O \rightarrow HBr-112481.7×103M1s11.7 \times 10^{-3}\,M^{-1}s^{-1}
S2Br2Δ2S+Br2S_2Br_2 \xrightarrow{\Delta} 2S + Br_2+89763.2×104s13.2 \times 10^{-4}\,s^{-1}

Data extrapolated from analogous sulfenyl bromide systems .

Spectroscopic Characterization

  • Raman Spectroscopy :
    S–Br stretching modes observed at 380–420 cm⁻¹ .

  • NMR (¹H) :
    Broad peaks at δ 2.1–2.5 ppm indicative of Br–S–H proton environments .

Industrial and Environmental Implications

  • Hazard Profile :
    Releases corrosive HBr gas upon decomposition, requiring inert-atmosphere handling .

  • Atmospheric Chemistry :
    Participates in aerosol nucleation via reactions with SO₃ and H₂SO₄ .

Scientific Research Applications

    Chemistry: It can be used as a reagent in synthetic chemistry for introducing bromine and sulfur-containing functional groups.

    Biology: Its derivatives may have applications in biological studies, particularly in understanding sulfur and bromine metabolism.

    Medicine: While direct applications in medicine are limited, its derivatives could be explored for pharmaceutical purposes.

    Industry: It may be used in the production of brominated and sulfonated compounds, which have various industrial applications.

Mechanism of Action

The mechanism by which sulfurobromidic acid exerts its effects involves its ability to donate bromine and sulfur-containing groups in chemical reactions. The molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of bromine and sulfuric acid. This reactivity is harnessed in various chemical processes to achieve desired transformations.

Comparison with Similar Compounds

Data Tables

Property This compound (HSO₃Br) Sulfuric Acid (H₂SO₄) Sulfurous Acid (H₂SO₃) Sulfamic Acid (H₃NSO₃)
Molecular Formula HSO₃Br H₂SO₄ H₂SO₃ H₃NSO₃
Molecular Weight (g/mol) 177.98 98.08 82.07 97.10
Acidity (pKa) ~-2 (estimated) -3 (pKa₁) 1.8 (pKa₁) 1.0
Stability Decomposes at moderate temps Highly stable Unstable Stable up to 205°C
Primary Use Bromination agent Industrial catalyst Reducing agent Descaling, synthesis

Research Findings

  • Bromination Reactivity : this compound facilitates efficient electrophilic aromatic bromination. In concentrated H₂SO₄, bromine reacts with nitric acid to generate HSO₃Br, which donates Br⁺ for substitutions (e.g., converting nitrobenzene to 3,5-dibromo-4-chloronitrobenzene) .
  • Acid Strength : While less stable than H₂SO₄, HSO₃Br’s acidity is comparable, enabling protonation of aromatic substrates prior to bromination .

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